2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Acylation of Piperazine: Piperazine is acylated using 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the 2-chloropropanoyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the acylated piperazine with the thiadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cells.
Pathways Involved: Inhibition of DHFR leads to disruption of the folate pathway, resulting in impaired DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Substituted piperazin-1-yl)-N-(5-(naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chloropropanoyl group enhances its ability to interact with target enzymes, making it a promising candidate for further drug development.
Properties
IUPAC Name |
2-[4-(2-chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2S/c1-8(12)10(19)17-4-2-16(3-5-17)6-9(18)14-11-15-13-7-20-11/h7-8H,2-6H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGBGPRBLSHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)NC2=NN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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